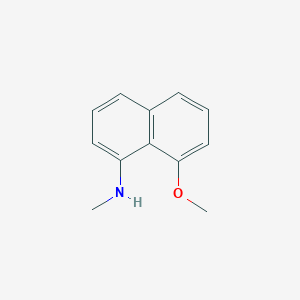
8-methoxy-N-methylnaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-N-methylnaphthalen-1-amine, also known as 8-Methyl-2,3,4,5-tetrahydro-1H-1-naphthalenamine, is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon that is commonly used in the production of dyes and other chemicals. The synthesis method of 8-methoxy-N-methylnaphthalen-1-amine is complex and requires specialized knowledge and equipment. However, the compound has been shown to have potential applications in a variety of scientific fields.
Mecanismo De Acción
The mechanism of action of 8-methoxy-N-methylnaphthalen-1-amine involves its interaction with dopamine receptors in the brain. Specifically, this compound has been shown to have a high affinity for the D2 dopamine receptor, which is involved in the regulation of movement and other neurological functions. By binding to this receptor, 8-methoxy-N-methylnaphthalen-1-amine may help to increase dopamine levels in the brain, which can improve motor function in individuals with Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-methoxy-N-methylnaphthalen-1-amine are complex and are still being studied. However, research has shown that this compound has a potent effect on dopamine receptors in the brain, which can improve motor function in individuals with Parkinson's disease. Additionally, studies have shown that 8-methoxy-N-methylnaphthalen-1-amine may have other neurological effects, such as improving cognitive function and reducing anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-methoxy-N-methylnaphthalen-1-amine in lab experiments is its potent effect on dopamine receptors in the brain. This makes it a useful tool for studying the role of dopamine in neurological disorders such as Parkinson's disease. However, one limitation of using this compound in lab experiments is its complex synthesis method, which requires specialized knowledge and equipment.
Direcciones Futuras
There are many potential future directions for research involving 8-methoxy-N-methylnaphthalen-1-amine. One area of research could focus on the development of new medications for the treatment of Parkinson's disease that are based on the structure of this compound. Additionally, further research could be done to explore the potential neurological effects of this compound, such as its ability to improve cognitive function and reduce anxiety. Finally, future research could focus on developing more efficient synthesis methods for 8-methoxy-N-methylnaphthalen-1-amine, which could make it more accessible for use in scientific research.
Métodos De Síntesis
The synthesis of 8-methoxy-N-methylnaphthalen-1-amine involves a multi-step process that requires specialized knowledge and equipment. The first step in the synthesis process involves the reaction of 2-methoxybenzaldehyde with cyclohexanone in the presence of a catalyst to form 2-methoxy-2,3,4,5-tetrahydro-1H-1-naphthalenone. This intermediate is then reduced using sodium borohydride to form 8-methoxy-2,3,4,5-tetrahydro-1H-1-naphthalenol. The final step in the synthesis process involves the reaction of 8-methoxy-2,3,4,5-tetrahydro-1H-1-naphthalenol with methylamine in the presence of a catalyst to form 8-methoxy-N-methylnaphthalen-1-amine.
Aplicaciones Científicas De Investigación
8-methoxy-N-methylnaphthalen-1-amine has been studied for its potential use in a variety of scientific fields. One potential application of this compound is in the development of new medications for the treatment of neurological disorders such as Parkinson's disease. Studies have shown that 8-methoxy-N-methylnaphthalen-1-amine has a potent effect on dopamine receptors in the brain, which may make it useful in the treatment of Parkinson's disease.
Propiedades
IUPAC Name |
8-methoxy-N-methylnaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-13-10-7-3-5-9-6-4-8-11(14-2)12(9)10/h3-8,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSLDHQNDGMPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=C1C(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-N-methylnaphthalen-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenoxy-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethylethyl)phenyl]acetamide](/img/structure/B7464609.png)

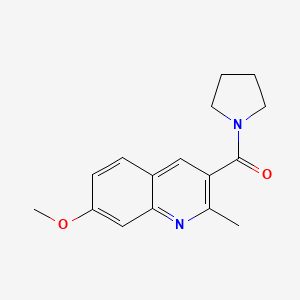
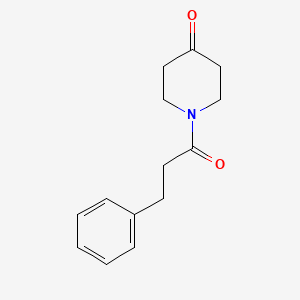
![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7464646.png)
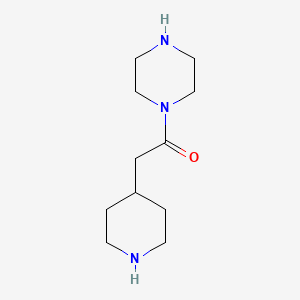
![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea](/img/structure/B7464657.png)
![3-(1-ethyl-2-methylbenzimidazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464665.png)
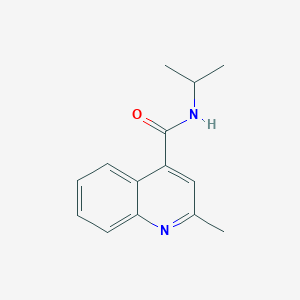
![N-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7464668.png)
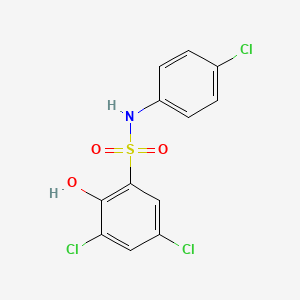
![2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B7464681.png)
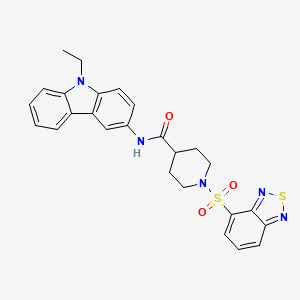
![10-(2-Methoxyphenyl)-11-oxa-7-thia-9-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7464685.png)